molecular formula C19H17NO3 B11115504 9H-Fluoren-9-one, 2,7-bis(2-propenyloxy)-, oxime CAS No. 321967-00-4

9H-Fluoren-9-one, 2,7-bis(2-propenyloxy)-, oxime

Cat. No.: B11115504
CAS No.: 321967-00-4
M. Wt: 307.3 g/mol
InChI Key: ZHWDTAIBCPAVJB-UHFFFAOYSA-N
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Description

N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with two prop-2-en-1-yloxy groups and a hydroxylamine moiety, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE typically involves multiple steps, starting with the preparation of the fluorene backbone. The prop-2-en-1-yloxy groups are introduced through etherification reactions, where propargyl alcohol reacts with the fluorene derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorene-based alcohols.

Scientific Research Applications

N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness

N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE stands out due to its fluorene backbone and the presence of both prop-2-en-1-yloxy and hydroxylamine groups. This combination of functional groups imparts unique chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds .

Properties

CAS No.

321967-00-4

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-[2,7-bis(prop-2-enoxy)fluoren-9-ylidene]hydroxylamine

InChI

InChI=1S/C19H17NO3/c1-3-9-22-13-5-7-15-16-8-6-14(23-10-4-2)12-18(16)19(20-21)17(15)11-13/h3-8,11-12,21H,1-2,9-10H2

InChI Key

ZHWDTAIBCPAVJB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OCC=C

Origin of Product

United States

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